Certain benzoxazine derivatives have shown promising activity as serotonin-3 (5-HT3) receptor antagonists. [, , ] 5-HT3 receptors are ligand-gated ion channels found in the central and peripheral nervous systems, playing a role in various physiological processes, including nausea and vomiting. [, , ] Antagonists of these receptors are used clinically as antiemetics. [, , ]
Synthesis Analysis
Several 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide derivatives have been synthesized and evaluated for their 5-HT3 receptor antagonism. [, , ] These compounds were prepared through multistep syntheses involving cyclization, alkylation, and amide coupling reactions. [, , ]
Molecular Structure Analysis
Structure-activity relationship studies have revealed that the presence of substituents at the 2-position of the benzoxazine ring and the choice of the basic moiety linked to the carboxamide group significantly influence the 5-HT3 receptor affinity and antagonistic activity of these compounds. [, , ]
Mechanism of Action
Benzoxazine herbicides like flumioxazin and B2055 act by inhibiting PROTOX. [, , , ] This inhibition disrupts the heme biosynthesis pathway in plants, leading to the accumulation of protoporphyrin IX, which, in the presence of light, generates reactive oxygen species that cause cellular damage and plant death. [, , , ]
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds can influence their herbicidal efficacy and environmental fate. For example, the presence of a 2-fluoro substituent on the phenyl ring can enhance the peroxidizing activity (a measure of phytotoxicity) of benzoxazine herbicides. []
Applications
Fibrinogen Receptor Antagonists: Conformationally defined benzoxazine-proline templates have been used in the design of RGD mimetics with fibrinogen receptor antagonistic activity. []
Plasmodium falciparum Growth Inhibitors: A benzoxazine-thiazine hybrid compound has been identified as an inhibitor of glucose-6-phosphate dehydrogenase 6-phosphogluconolactonase in Plasmodium falciparum, showing potential as an antimalarial agent. []
Antimicrobial Agents: Benzoxazine derivatives have displayed antimicrobial activity against various bacterial and fungal strains. [, , , ]
Compound Description: This compound is a known protoporphyrinogen oxidase (protox) inhibitor. It is synthesized from 7-fluoro-3,4-dihydro-2-methylbenzoxazinone. Its heterocyclic ring adopts a screw-boat conformation. Molecules of this compound form two-dimensional layers linked by intermolecular C—H⋯O hydrogen bonds.
Relevance: This compound shares the core 1,4-benzoxazine structure with 7-methyl-3-oxo-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide. Both compounds also feature substituents at the 6-position of the benzoxazine ring, highlighting their structural similarity. Furthermore, both are related through their connection to protox inhibition, although the specific activity of the target compound isn't mentioned in the provided papers.
Compound Description: This series of compounds was designed and synthesized as histone deacetylase (HDAC) inhibitors. Their cytotoxicity was tested on SW620 (colon), PC-3 (prostate), and NCI−H23 (lung cancer) cell lines. The compounds bearing alkyl substituents were less potent than those containing benzyl substituents in various biological assays, including HDAC inhibition, cytotoxicity, and anticancer activity. Notably, compounds 7e and 7f within this series exhibited strong HDAC inhibitory activity and good cytotoxicity with IC50 values in the micromolar range. Compound 7f also significantly affected the cell cycle and apoptosis of SW620 cells, similar to the reference compound SAHA. Docking studies revealed their binding mode and selectivity towards eight HDAC isoforms, suggesting that HDAC inhibition plays a crucial role in their anticancer activity.
Relevance: The (E)-3-(3-Oxo-4-substituted-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)-N-hydroxypropenamides share the core 1,4-benzoxazine motif with 7-methyl-3-oxo-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide. Their structural similarity lies in the presence of substituents at the 6-position of the benzoxazine ring.
Compound Description: Synthesized from the herbicide flumioxazin, this compound also acts as a protox inhibitor. The cyclohexene ring in this molecule adopts a distorted chair conformation. The molecules connect into two-dimensional layers through C=O⋯I interactions.
Relevance: This compound and 7-methyl-3-oxo-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide belong to the same chemical class of 1,4-benzoxazinone derivatives. Both have a substituent at the 6-position of the benzoxazine ring and are linked to protox inhibition.
Compound Description: This series of compounds was developed to improve upon the herbicidal activity of flumioxazin, another protox inhibitor. They were synthesized from 5-fluoro-2-nitrophenol and exhibit commercial levels of herbicidal activity comparable to other protox inhibitors. Notably, compound 5-fluoro-2-(7-fluoro-3-oxo-4-(prop-2-ynyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)isoindoline-1,3-dione (8e) showed comparable activity to B2055, an iodo analogue of flumioxazin, against velvetleaf (Abutilon theophrasti Medic) and crabgrass (Digitaria sanguinalis). It also exhibited similar crop selectivity to flumioxazin, being safe for cotton, maize, and wheat at specific application rates.
Relevance: The 2-(7-fluoro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)isoindoline-1,3-diones share the core 1,4-benzoxazine structure with 7-methyl-3-oxo-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide and are linked to protox inhibition. They further exemplify the common presence of substituents at the 6-position of the benzoxazine ring in these compounds.
Compound Description: This compound, synthesized from 7-fluoro-2H-benz[1,4]oxazin-3(4H)-one, is another protox inhibitor. It features unexceptional bond lengths and angles, with its heterocyclic ring adopting a screw-boat conformation.
Relevance: This compound shares the core 1,4-benzoxazine structure with 7-methyl-3-oxo-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide. Both compounds exhibit substitution at the 6-position of the benzoxazine ring and are associated with protox inhibition.
Compound Description: ML276, a submicromolar inhibitor of Plasmodium falciparum glucose-6-phosphate dehydrogenase (PfG6PD), was identified through high-throughput screening. PfG6PD is essential for P. falciparum proliferation and differs structurally and mechanistically from its human counterpart. ML276 selectively targets PfG6PD (IC50 = 889 nM) while sparing the human isoform and displays micromolar potency against P. falciparum in culture (IC50 = 2.6 μM). It exhibits favorable drug-like properties such as high solubility and moderate microsomal stability, making it a promising candidate for further development as an antimalarial agent.
Relevance: While structurally distinct from 7-methyl-3-oxo-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide due to the presence of a thiazine ring instead of a benzoxazine ring, ML276 showcases the broader exploration of related heterocyclic systems for therapeutic applications. Both compounds highlight the potential of these heterocyclic scaffolds for targeting specific enzymes and inhibiting crucial biological pathways.
Relevance: The N-[(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)carbonyl]proline templates share the core 1,4-benzoxazin-3-one structure with 7-methyl-3-oxo-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide. They highlight the versatility of the benzoxazinone scaffold for incorporating various functional groups and modifying its conformational properties for specific biological applications.
Compound Description: This compound features a morpholinone ring in a twist-boat conformation fused to a benzene ring, which is further linked to a 4-(methylsulfonyl)-2-nitrobenzamide system. Both intra- and intermolecular N—H⋯O, N—H⋯F, C—H⋯O, and C—H⋯N hydrogen bonds contribute to its structural stability.
Relevance: Sharing the core 1,4-benzoxazin-3-one structure with 7-methyl-3-oxo-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide, this compound emphasizes the structural diversity possible within the benzoxazinone class. Both compounds exhibit substitution at the 6-position of the benzoxazine ring.
Compound Description: In this compound, the cyclohexene ring exhibits a distorted chair conformation. Intra- and intermolecular hydrogen bonds stabilize the crystal packing.
Relevance: This compound and 7-methyl-3-oxo-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide share the core 1,4-benzoxazin-3-one structure. They are closely related by the presence of a substituent at the 6-position of the benzoxazine ring.
Compound Description: In this molecule, the cyclohexene and morpholinone rings adopt half-chair conformations. A dihedral angle of 69.0(2)° exists between the benzene and pyrrole rings. C—H⋯O and C—H⋯F hydrogen bonds stabilize the crystal packing.
Relevance: This compound shares the core 1,4-benzoxazin-3-one structure with 7-methyl-3-oxo-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide. Both have a substituent at the 6-position of the benzoxazine ring, further emphasizing the structural similarities within the 1,4-benzoxazinone class.
Compound Description: This series of compounds was designed and synthesized as potent serotonin-3 (5-HT3) receptor antagonists. [, ] Structural modifications based on the known 5-HT3 receptor antagonists zacopride and azasetron led to this new series. These compounds displayed increased potency compared to 3,4-dihydro-3-oxo-2H-1,4-benzoxazine-8-carboxamides. Notably, (S)-N-(1-azabicyclo[2.2.2]oct-3-yl)-6-chloro-3,4-dihydro-4-methyl-2H-1,4-benzoxazine-8-carboxamide exhibited a high affinity for 5-HT3 receptors (Ki = 0.051 nM) and potent antagonistic activity against the von Bezold-Jarisch reflex (ED50 = 0.089 μg/kg i.v.) in rats. [, ]
Relevance: While these compounds feature a carboxamide substituent at the 8-position of the benzoxazine ring, unlike the sulfonamide in the target compound at the 6-position, they demonstrate the versatility of the 1,4-benzoxazine scaffold for accommodating different functional groups and achieving potent biological activity, in this case, as 5-HT3 receptor antagonists. [, ]
3,4-dihydro-2H-1,4-benzoxazine derivatives
Compound Description: This series of compounds was explored for their potassium channel-activating effects. The key synthesis step involved nucleophilic substitution of 3,4-dihydro-2H-1,4-benzoxazine with activated halogenopyridines. 2-(3,4-dihydro-2,2-dimethyl-6-nitro-2H-1,4-benzoxazin-4-yl)pyridine-1-oxide (YM934) emerged as the most promising compound with a potent oral antihypertensive effect in conscious spontaneously hypertensive rats, surpassing cromakalim in its efficacy.
Relevance: The 3,4-dihydro-2H-1,4-benzoxazine derivatives highlight the core structure shared with 7-methyl-3-oxo-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide and showcase the potential of this scaffold for targeting ion channels, specifically potassium channels, for therapeutic benefit.
Compound Description: This series of compounds represents potent and long-acting serotonin-3 (5-HT3) receptor antagonists. Structural modifications to the benzoxazine ring, including replacing it with a 1,4-benzthiepine ring or seven-membered rings (1,5-benzoxepine or 1,5-benzthiepine), led to decreased affinity for 5-HT3 receptors. Introducing substituents at the 2-position of the benzoxazine ring increased antagonistic activity (dimethyl > methyl > dihydro > phenyl). Compounds with a 9-methyl-9-azabicyclo[3.3.1]non-3-yl moiety as the basic part showed comparable potency to those with a 1-azabicyclo[2.2.2]oct-3-yl moiety. Notably, endo-6-chloro-3,4-dihydro-N-(9-methyl-9-azabicyclo[3.3.1]non-3-yl)-2,2,4-trimethyl-2H-1,4-benzoxazine-8-carboxamide exhibited the highest affinity for 5-HT3 receptors (Ki = 0.019 nM) and long-lasting antagonistic activity in rats.
Relevance: Although these compounds have a carboxamide substituent at the 8-position of the benzoxazine ring, compared to the sulfonamide at the 6-position in the target compound, they belong to the same 1,4-benzoxazine class and demonstrate the structural diversity and pharmacological potential of this scaffold. Their activity as 5-HT3 receptor antagonists highlights the potential of this class for targeting various therapeutic targets.
Compound Description: Synthesized and evaluated as Na/H exchange inhibitors, these compounds underwent quantitative structure-activity relationship (QSAR) analysis to optimize their activity. The analysis revealed a parabolic relationship between the length of the 4-substituent and activity, with propyl, ethyl, and isopropyl groups identified as the optimal substituents. While structurally similar to 7-carbonylguanidine derivatives, the position of the essential guanidinocarbonyl group differed. Larger 2-substituents, such as a phenyl group, were unfavorable. N-(4-isopropyl-2,2-dimethyl-3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-carbonyl)guanidine (4g) emerged as the most potent derivative (IC50 = 0.12 μM). Its methanesulfonate salt (KB-R9032) showed excellent water solubility and antiarrhythmic activity in a rat acute myocardial infarction model, prompting further investigation as a potential treatment for ischemia-reperfusion injury.
Relevance: While these compounds feature a guanidine substituent at the 6-position, unlike the sulfonamide in the target compound, they highlight the potential of the 1,4-benzoxazin-3-one scaffold for incorporating various functional groups and targeting different therapeutic areas, in this case, Na/H exchange inhibition.
Compound Description: This series of compounds was synthesized as potential COX-2 inhibitors. The synthesis involved an internal Michael addition of ortho toluenesulfonylaminophenyl acrylic acid methyl esters with 6-(chloroacetyl)-2H-1,4-bezoxazin-4H-ones, followed by hydrolysis.
Relevance: These compounds, sharing the core 1,4-benzoxazin-3-one structure with 7-methyl-3-oxo-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide, emphasize the structural diversity possible within the benzoxazinone class.
Compound Description: As part of investigations into the structure-activity relationship of 3,4-dihydro-2H-benzo[b][1,4]oxazine-3(4H)-one derivatives, this compound was synthesized and its crystal structure was determined. The six-membered heterocyclic ring adopts an envelope conformation, while two aliphatic substituents, ethyl carboxylate and 2-ethoxy-2-oxoethyl, are present. The crystal packing is dominated by a strong N1–H1···O2 hydrogen bond, forming centrosymmetric dimers. Additional C–H···O32 weak hydrogen bonds contribute to the crystal structure architecture.
Relevance: This compound emphasizes the core 1,4-benzoxazin-3-one structure shared with 7-methyl-3-oxo-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide and highlights the common structural features of this class, such as the presence of an oxo group at the 3-position and the possibility of different substituents on the benzoxazine ring.
Compound Description: This new quinolone antibacterial agent was subjected to a one-month oral toxicity study in Sprague-Dawley rats and cynomolgus monkeys. At doses of 200 mg/kg in rats, abnormal urine crystals, enhanced lipid deposition in hepatocytes, and exacerbation of osteochondrotic lesions in the femoral condyle were observed. At 800 mg/kg, decreased body weight gain and increased serum levels of alkaline phosphatase (ALP), cholinesterase, leucine aminopeptidase, and total cholesterol were noted. In monkeys, doses of 100 mg/kg led to abnormal urine crystals and elevated serum levels of glutamic oxaloacetic transaminase, glutamic pyruvic transaminase, and ALP. The non-toxic doses were determined to be 50 mg/kg in rats and 30 mg/kg in monkeys under the experimental conditions.
Relevance: Although this compound features a more complex structure with a fused pyridine ring and a carboxylic acid group, it highlights the broader exploration of 1,4-benzoxazine derivatives for different therapeutic applications. Both this compound and 7-methyl-3-oxo-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide showcase the potential of this heterocyclic scaffold for developing new drugs with distinct pharmacological activities.
Compound Description: B2055, a novel N-phenylphthalimide compound with high protox-inhibiting herbicidal activity, was synthesized from flumioxazin. The key process involved iodination of flumioxazin to obtain B2055. Optimization studies led to a commercially viable synthesis route with 92.2% conversion of flumioxazin and 90.7% yield of B2055. The optimal conditions involved using iodine chloride as the iodination reagent, acetic acid as the solvent, a reactants molar ratio of 1/3 (flumioxazin/iodine chloride), a reaction time of 60 minutes, and a reaction temperature of 20°C.
Relevance: B2055, like 7-methyl-3-oxo-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide, belongs to the class of 1,4-benzoxazine derivatives and exemplifies the structural modifications explored within this class to enhance its herbicidal activity as a protox inhibitor.
Relevance: While KB-R9032 features a guanidine group at the 6-position instead of a sulfonamide as in the target compound, it highlights the potential of the 1,4-benzoxazin-3-one scaffold for incorporating various functional groups and targeting different therapeutic areas, such as Na/H exchange inhibition. This compound emphasizes the versatility of the benzoxazinone structure in drug development.
Derivatives of 3-(2-aminoethyl)-4-[3-(trifluoromethyl)benzoyl]-3,4-dihydro-2H-1,4-benzoxazine
Compound Description: These newly synthesized compounds were investigated as therapeutic agents for pathologies associated with dysfunction of neuronal calcium homeostasis. They were synthesized as pure optical isomers or mixtures, and their structures were confirmed using various spectroscopic techniques (1H NMR, IR, mass spectroscopy) and elemental analysis.
Relevance: Although these derivatives have different substituents and modifications compared to 7-methyl-3-oxo-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide, they highlight the broader therapeutic potential of 1,4-benzoxazine derivatives beyond their established use as protox inhibitors and 5-HT3 receptor antagonists. This diversification underscores the versatility of the benzoxazine scaffold in drug discovery.
(4-Oxo-3,4-dihydroquinazolin-3-yl)-alkanoic Acids and (4-Oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-alkanoic Acids
Compound Description: This research presents a novel route for synthesizing (4-oxo-3,4-dihydroquinazolin-3-yl)-alkanoic acids and (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-alkanoic acids. The synthesis involves cyclization of N-(2-aminobenzoyl)amino acids with HCOOH or HNO2. 2H-3,1-Benzoxazine-2,4(1H)-diones react with glycine esters, followed by cyclization with HNO2, to obtain the corresponding esters. Subsequent hydrolysis of these esters yields the desired alkanoic acids.
Relevance: While these compounds are structurally distinct from 7-methyl-3-oxo-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide due to the presence of quinazolinone or benzotriazine rings, they highlight the broader exploration of related heterocyclic systems for synthetic and potentially therapeutic applications. This research showcases the diversity of heterocyclic scaffolds that can be synthesized and investigated for their biological activity.
Compound Description: The crystal structure of this compound was determined at 93 K. [] This study contributes to understanding the structural features of benzothiazine derivatives.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.